8-fluoro-5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one

PDE5 inhibition IC50 naphthyridine scaffold

8-fluoro-5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one (CAS 1355180-85-6) is a synthetic fluorinated heterocyclic compound belonging to the tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one scaffold class. It is primarily recognized as a phosphodiesterase 5 (PDE5) inhibitor, a mechanism shared with sildenafil and tadalafil, and has been noted for potential antitumor activity in preliminary vendor descriptions.

Molecular Formula C13H13FN2O
Molecular Weight 232.25 g/mol
CAS No. 1355180-85-6
Cat. No. B1444137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-fluoro-5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one
CAS1355180-85-6
Molecular FormulaC13H13FN2O
Molecular Weight232.25 g/mol
Structural Identifiers
SMILESCN1C2=C(CNCC2)C(=O)C3=C1C=CC(=C3)F
InChIInChI=1S/C13H13FN2O/c1-16-11-3-2-8(14)6-9(11)13(17)10-7-15-5-4-12(10)16/h2-3,6,15H,4-5,7H2,1H3
InChIKeyUZCXWIXVTCLWOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Fluoro-5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one: Core Identity and PDE5 Pharmacophore


8-fluoro-5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one (CAS 1355180-85-6) is a synthetic fluorinated heterocyclic compound belonging to the tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one scaffold class . It is primarily recognized as a phosphodiesterase 5 (PDE5) inhibitor, a mechanism shared with sildenafil and tadalafil, and has been noted for potential antitumor activity in preliminary vendor descriptions . Its molecular formula is C13H13FN2O (MW 232.25 g/mol), and it serves as a versatile building block in medicinal chemistry for generating focused libraries of PDE5-targeting analogs .

Substitution Risk in Tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-ones: Why 8-Fluoro-5-Methyl Substitution Pattern is Not Interchangeable


The tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one scaffold is highly sensitive to substitution patterns, with even minor modifications altering PDE5 inhibitory potency, selectivity, and pharmacokinetic profiles. In related naphthyridine series, the introduction of an 8-fluoro substituent has been shown to enhance target engagement through favorable electronic effects and hydrogen bonding interactions, while the 5-methyl group influences conformational rigidity and metabolic stability [1]. Generic substitution with non-fluorinated or differently halogenated analogs (e.g., 8-chloro, 8-bromo) is therefore expected to produce divergent activity profiles, making direct interchangeability scientifically unsound without head-to-head comparative data [2]. The lack of publicly available selectivity and pharmacokinetic data for this specific compound underscores the procurement risk of substituting it with close analogs without experimental validation.

Quantitative Differentiation Evidence for 8-Fluoro-5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one vs. In-Class Analogs


PDE5 Inhibitory Potency: Cross-Study Comparison of 8-Fluoro Tetrahydrobenzo[b][1,6]naphthyridin-10-one vs. Parent Scaffold

The 8-fluoro-5-methyl substitution is anticipated to enhance PDE5 inhibitory activity compared to the unsubstituted parent scaffold 1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one, based on structure-activity relationship (SAR) trends observed in related benzo[b][1,6]naphthyridine series where halogenation at the 8-position improved target potency [1]. However, no direct head-to-head comparison between the 8-fluoro-5-methyl derivative and its unsubstituted parent has been published, and the quantitative degree of differentiation remains uncharacterized.

PDE5 inhibition IC50 naphthyridine scaffold

Fluorine Substitution Advantage: 8-Fluoro vs. 8-Chloro Analog in Benzo[b][1,6]naphthyridin-10-one Series

Fluorine substitution at the 8-position is expected to confer distinct electronic and steric properties compared to the 8-chloro analog (e.g., 8-chloro-5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one), potentially leading to differential PDE5 binding kinetics and metabolic stability. Fluorine's strong electron-withdrawing effect and small van der Waals radius often enhance bioavailability and target residence time relative to chlorine in heterocyclic drug scaffolds [1]. However, no experimental comparison between 8-fluoro and 8-chloro tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one analogs has been reported in the public domain.

fluorine substitution halogen SAR PDE5 selectivity

PDE5 vs. PDE Isoform Selectivity Profile: Class-Level Inference from Naphthyridine Scaffold

Benzo[b][1,6]naphthyridine derivatives have been reported as scaffolds for selective PDE5 inhibition, with some analogs showing >100-fold selectivity over other PDE isoforms in published medicinal chemistry campaigns [1]. The 8-fluoro-5-methyl substitution pattern is hypothesized to maintain or enhance this selectivity profile through fluorine-mediated hydrogen bonding with the PDE5 catalytic site, as inferred from co-crystal structures of related quinoline-based PDE5 inhibitors [2]. However, isoform selectivity data for this specific compound (PDE1, PDE2, PDE3, PDE4, PDE6, PDE11) have not been publicly disclosed, and cross-reactivity risks remain unquantified.

PDE selectivity isoform profiling off-target risk

Recommended Application Scenarios for 8-Fluoro-5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one Based on Current Evidence


PDE5 Inhibitor Lead Optimization and Focused Library Synthesis

Given its 8-fluoro-5-methyl substitution pattern, this compound serves as a viable starting point for PDE5 inhibitor lead optimization campaigns where fluorine-mediated potency and metabolic stability improvements are desired . It can be used as a reference standard for synthesizing and benchmarking novel tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one analogs with systematic halogen and alkyl variations at positions 5 and 8.

Structure-Activity Relationship (SAR) Studies of Halogenated Naphthyridine Scaffolds

This compound is suitable for direct comparative SAR studies against its 8-chloro, 8-bromo, and non-halogenated analogs to empirically establish the contribution of 8-fluoro substitution to PDE5 binding affinity, selectivity, and pharmacokinetic parameters [1]. Such studies are essential to validate the class-level inferences described in Section 3.

In Vitro PDE5 Selectivity Profiling and Off-Target Screening

Procurement is justified for laboratories planning comprehensive PDE isoform selectivity profiling (PDE1-11 panel) to generate the missing selectivity data highlighted in Section 3, enabling evidence-based differentiation from clinical PDE5 inhibitors like sildenafil and tadalafil .

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